molecular formula C22H20ClN5O3S B14929548 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanehydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanehydrazide

Cat. No.: B14929548
M. Wt: 469.9 g/mol
InChI Key: VNVIMYFEKKZMSA-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-ALLYL-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a chlorophenyl group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ALLYL-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the allyl and chlorophenyl groups, and the final coupling with the benzodioxole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ALLYL-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[4-ALLYL-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential as a drug candidate for treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the molecule can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
  • 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE
  • 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[4-ALLYL-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANOHYDRAZIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H20ClN5O3S

Molecular Weight

469.9 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[[5-(4-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C22H20ClN5O3S/c1-3-10-28-20(16-5-7-17(23)8-6-16)25-27-22(28)32-14(2)21(29)26-24-12-15-4-9-18-19(11-15)31-13-30-18/h3-9,11-12,14H,1,10,13H2,2H3,(H,26,29)/b24-12+

InChI Key

VNVIMYFEKKZMSA-WYMPLXKRSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC2=C(C=C1)OCO2)SC3=NN=C(N3CC=C)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC2=C(C=C1)OCO2)SC3=NN=C(N3CC=C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.